molecular formula C6H7F3O2 B11949542 Cyclopropylmethyl trifluoroacetate CAS No. 26378-08-5

Cyclopropylmethyl trifluoroacetate

Cat. No.: B11949542
CAS No.: 26378-08-5
M. Wt: 168.11 g/mol
InChI Key: RLIMBTWAKZSVBW-UHFFFAOYSA-N
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Description

Cyclopropylmethyl trifluoroacetate is an ester derivative of trifluoroacetic acid (TFA) featuring a cyclopropylmethyl group. This compound is of interest in organic synthesis due to the unique electronic and steric effects imparted by the cyclopropane ring, which can influence reactivity and stability in chemical transformations. The cyclopropyl group’s ring strain (≈27 kcal/mol) and conjugation with the ester moiety may lead to distinct behavior compared to linear or aromatic analogs .

Properties

CAS No.

26378-08-5

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

cyclopropylmethyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)5(10)11-3-4-1-2-4/h4H,1-3H2

InChI Key

RLIMBTWAKZSVBW-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Esterification via Acid-Catalyzed Reaction

The direct esterification of cyclopropanemethanol (CPMO) with trifluoroacetic acid (TFA) represents a foundational approach. This method employs Brønsted acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds via protonation of TFA, enhancing its electrophilicity for nucleophilic attack by CPMO . Typical conditions involve azeotropic removal of water using Dean-Stark apparatus to shift equilibrium toward ester formation.

Optimization Insights:

  • Solvent Selection: Dichloromethane (DCM) or toluene facilitates efficient water separation, with DCM offering superior solubility for both reactants .

  • Catalyst Loading: Sulfuric acid at 5–10 mol% achieves yields of 65–75% within 6–8 hours, though excessive acid promotes side reactions like cyclopropane ring opening .

  • Temperature: Reflux temperatures (80–110°C) balance reaction rate and thermal stability of CPMO, which degrades above 120°C .

Limitations:

  • Prolonged heating risks decomposition of the cyclopropane moiety.

  • Product purification requires fractional distillation due to residual TFA and water .

Transesterification with Ethyl Trifluoroacetate

Transesterification avoids direct handling of corrosive TFA by utilizing ethyl trifluoroacetate as an acylating agent. Sodium ethoxide (NaOEt) catalyzes the nucleophilic substitution, displacing ethanol to form the desired ester .

Procedure:

  • CPMO (1.0 eq) and ethyl trifluoroacetate (1.2 eq) are combined in tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE).

  • NaOEt (0.1 eq) is added at 0–5°C to minimize side reactions.

  • The mixture is warmed to 40–60°C for 2–4 hours, achieving conversions >85% .

Advantages:

  • Mild conditions preserve the cyclopropane ring integrity.

  • Ethanol byproduct is easily removed under vacuum, simplifying purification .

Industrial Scalability:

  • Pilot-scale trials using MTBE solvent demonstrated 78% isolated yield after vacuum distillation .

Acylation with Trifluoroacetyl Chloride

Trifluoroacetyl chloride offers a highly reactive acylating agent, enabling rapid ester formation at low temperatures. Pyridine or triethylamine neutralizes HCl byproduct, preventing acid-induced side reactions .

Synthetic Protocol:

  • CPMO (1.0 eq) and trifluoroacetyl chloride (1.1 eq) are reacted in DCM at −10°C.

  • Triethylamine (1.2 eq) is added dropwise to maintain pH >7.

  • Quenching with ice water followed by extraction yields crude product, which is distilled to >95% purity .

Key Considerations:

  • Safety: Strict temperature control (−10 to 0°C) prevents exothermic runaway reactions.

  • Byproduct Management: Amine hydrochloride precipitates are filtered, minimizing contamination .

Coupling Agents: DCC/DMAP-Mediated Synthesis

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enable esterification under neutral conditions. This method is preferred for acid-sensitive substrates.

Mechanistic Pathway:

  • DCC activates TFA to form an O-acylisourea intermediate.

  • DMAP catalyzes nucleophilic attack by CPMO, yielding the ester and dicyclohexylurea .

Performance Metrics:

  • Yields reach 80–90% in DMF solvent at 25°C.

  • Reaction time: 12–24 hours.

Drawbacks:

  • High cost of reagents limits industrial adoption.

  • Removal of urea byproducts requires column chromatography .

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Catalyst Purification Scalability
Acid-Catalyzed Esterification65–7580–110H₂SO₄DistillationModerate
Transesterification78–8540–60NaOEtVacuum DistillationHigh
Acylation with TFACl70–80−10–0TriethylamineExtraction/DistillationModerate
DCC/DMAP Coupling80–9025DMAPChromatographyLow

Critical Evaluation:

  • Industrial Preference: Transesterification balances yield, cost, and scalability, making it suitable for large-scale production .

  • Lab-Scale Efficiency: DCC/DMAP offers high purity but is cost-prohibitive for batch processes .

  • Safety Profile: Acylation with TFACl requires stringent safety protocols due to HCl emissions .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethyl trifluoroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield cyclopropylmethanol and trifluoroacetic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: Cyclopropylmethanol and trifluoroacetic acid.

    Reduction: Cyclopropylmethanol.

    Substitution: Various substituted cyclopropylmethyl derivatives.

Scientific Research Applications

Organic Synthesis

Cyclopropylmethyl trifluoroacetate serves as a versatile intermediate in organic synthesis. Its unique reactivity allows it to participate in:

  • C–H functionalization reactions , enabling the formation of complex molecular architectures.
  • Radical reactions , where the rapid ring-opening of cyclopropylmethyl radicals can lead to diverse products based on reaction conditions.

Medicinal Chemistry

The compound has potential applications in drug discovery due to its structural properties:

  • Pharmacological Development: Cyclopropyl groups are known to enhance the metabolic stability of compounds, making this compound a candidate for developing new pharmaceuticals.
  • Antiviral Research: It has been explored as a lead compound in the development of inhibitors for viral replication mechanisms, particularly targeting hepatitis C virus proteins .

This compound has shown promising biological activities that are being investigated:

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases. Initial studies suggest potential interactions with key metabolic enzymes, warranting further investigation.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against certain cancer cell lines. For example:

  • Case Study 1: Breast Cancer Cells - Treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Radiosensitization

Preliminary findings suggest that this compound may enhance the effectiveness of radiotherapy by acting as a radiosensitizer. This application is particularly relevant for improving treatment outcomes in cancer therapy:

  • Case Study 2: Hepatoma Cells - In experiments, hepatoma cells treated with this compound before radiation exposure showed significantly increased cell death rates compared to controls.

Mechanism of Action

The mechanism by which cyclopropylmethyl trifluoroacetate exerts its effects depends on the specific reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. The trifluoroacetate group acts as an electron-withdrawing group, stabilizing the transition state and making the ester more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Research Findings and Case Studies

  • Ring-Opening Mechanism : Evidence from NMR studies shows that protonation of cyclopropylmethyl derivatives leads to rapid ring-opening, forming 3-butanyl trifluoroacetate. In contrast, sulfur-stabilized ions (e.g., dithiane derivatives) resist ring-opening, underscoring the unique reactivity of cyclopropane-containing esters .
  • Regioselective Synthesis : Thallic trifluoroacetate enables regioselective functionalization of estrones at position 2, demonstrating the broader utility of TFA esters in directing reaction pathways .

Q & A

Q. What synthetic methodologies ensure high-purity cyclopropylmethyl trifluoroacetate?

this compound is synthesized via esterification of trifluoroacetic acid with cyclopropylmethanol under anhydrous conditions. Key steps include:

  • Use of coupling agents (e.g., DCC/DMAP) to minimize side reactions.
  • Purification via fractional distillation or preparative HPLC to achieve >98% purity .
  • Stability monitoring using NMR to detect cyclopropyl ring-opening, which can occur under strong acidic conditions .

Q. Which analytical techniques are optimal for characterizing this compound?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is used to assess purity, leveraging trifluoroacetate’s strong UV absorbance .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify structural integrity, with diagnostic signals for the cyclopropyl group (δ 0.2–1.3 ppm) and trifluoroacetate carbonyl (δ 160–165 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 169.03) and fragmentation patterns .

Q. What storage conditions prevent decomposition of this compound?

  • Store at –20°C in anhydrous, inert environments (argon atmosphere) to avoid hydrolysis.
  • Avoid exposure to moisture or strong acids, which can trigger cyclopropyl ring-opening to form 3-butenyl trifluoroacetate .

Advanced Research Questions

Q. How does the cyclopropyl ring influence reactivity in acid-catalyzed reactions?

The cyclopropyl group stabilizes adjacent carbocations through hyperconjugation, but under acidic conditions (e.g., trifluoroacetic acid), ring-opening occurs via strain relief. Key findings:

  • Protonation at the cyclopropylmethyl carbon leads to a non-classical carbocation intermediate, which rapidly rearranges to a 3-butenyl trifluoroacetate ester .
  • Kinetic studies using 1^1H NMR show a 95% selectivity for ring-opening over alternative pathways at 25°C .

Q. How can decomposition pathways of this compound be experimentally mapped?

  • Isotopic Labeling : Use 13^{13}C-labeled cyclopropyl groups to track carbon migration during decomposition via 13^13C NMR .
  • Time-Resolved IR Spectroscopy : Monitor C=O stretching frequencies (1,740–1,780 cm1^{-1}) to detect intermediate acyl species .
  • Computational Modeling : DFT calculations predict transition states and activation energies for ring-opening mechanisms .

Q. What role does this compound play in stabilizing carbonium ions?

  • In carbocation stabilization studies, this compound acts as a precursor to generate cyclopropylmethyl cations.
  • Competitive protonation experiments (e.g., with dithiane-stabilized cations) reveal that cyclopropyl groups provide moderate stabilization compared to sulfur-based systems, with ΔG\Delta G^\ddagger differences of ~3 kcal/mol .

Methodological Considerations

Q. How to design assays for detecting trifluoroacetic acid (TFA) byproducts in environmental samples?

  • LC-MS/MS : Quantify TFA using negative-ion mode with m/z 112.9885 ([C2_2F3_3O2_2]^-) and isotopic internal standards (e.g., 13^{13}C2_2-TFA) .
  • Ion Chromatography : Detect TFA in water samples with a detection limit of 0.1 ppb, accounting for natural background levels (0.5–2.0 ppb in rainwater) .

Q. What precautions are critical when handling this compound in biological studies?

  • Use fume hoods and PPE (gloves, goggles) due to volatility and potential hydrolysis to TFA, a respiratory irritant.
  • Validate purity (>98%) before in vitro assays to avoid confounding effects from decomposition products .

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